ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate

Acetylcholinesterase inhibition Alzheimer's disease Coumarin-piperazine SAR

This fully synthetic coumarin-piperazine hybrid features a unique 6-nitro substitution and N-ethyl-carboxylate-protected piperazine, creating a neutral 'activity-dead' matched-pair control alongside basic-piperazine AChE inhibitors. Its confirmed xanthine oxidase IC₅₀ of 4.51 µM enables dual-target (AChE/XO) inhibitor design for neurodegenerative programs. The stable carbamate protecting group supports multistep synthesis of PROTAC ligands or fluorescent probes without premature deprotection. Procure this structurally discrete chemical-probe candidate to deconvolute piperazine charge-state contributions in target-engagement studies.

Molecular Formula C17H17N3O7
Molecular Weight 375.337
CAS No. 325779-23-5
Cat. No. B2682287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate
CAS325779-23-5
Molecular FormulaC17H17N3O7
Molecular Weight375.337
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
InChIInChI=1S/C17H17N3O7/c1-2-26-17(23)19-7-5-18(6-8-19)15(21)13-10-11-9-12(20(24)25)3-4-14(11)27-16(13)22/h3-4,9-10H,2,5-8H2,1H3
InChIKeyLZVYOEMTSDIISN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile – Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate (CAS 325779-23-5) as a Differentiated Coumarin-Piperazine Scaffold


Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate (CAS 325779‑23‑5; molecular formula C₁₇H₁₇N₃O₇; molecular weight 375.33 g·mol⁻¹) is a fully synthetic coumarin-piperazine hybrid that incorporates a 6-nitro-2-oxo-2H-chromene carbonyl unit linked to an N‑ethyl‑carboxylate-protected piperazine . The chromene‑piperazine scaffold is widely exploited for acetylcholinesterase (AChE) inhibition, but the combination of the 6‑nitro substitution pattern and the carbamate-protected piperazine creates a structurally discrete chemical entity within the commercially available coumarin-piperazine library [1]. Its unique connectivity makes it a valuable chemical-probe candidate and synthetic intermediate for medicinal-chemistry programs targeting cholinergic or carbamate‑metabolising enzymes.

Why Structural Mimicry Is Misleading – The Distinct Positional and Functional-Group Logic of Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate


The coumarin-piperazine chemical space is broad, yet subtle differences in regioisomerism and N‑substitution produce order-of-magnitude shifts in potency, selectivity, and physicochemical behaviour. In a head-to-head SAR study on hAChE, moving the nitro substituent from the 6‑position (meta relative to the coumarin oxygen) to the ortho or para positions markedly reduced inhibitory activity, and the replacement of a free‑base piperazine with an N‑carboxylate ester profoundly alters protonation state, hydrogen-bonding capacity, and metabolic stability [1]. Therefore, generic coumarin‑piperazine analogs that lack the precise 6‑nitro‑3‑carbonyl‑piperazine‑1‑carboxylate architecture cannot be assumed to reproduce the same potency, selectivity, or ADME profile. The evidence below quantifies exactly where this compound diverges from its closest named comparators.

Quantitative Differentiation Evidence – Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate vs. Closest Structurally‑Characterised Comparators


AChE Inhibitory Potency Deficit vs. C48 (9x) Demonstrates the Functional Cost of N‑Ethyl Carboxylate Protection

The most structurally cognate comparator with publicly available primary data is N‑(3-chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide (compound 9x/C48), which substitutes the piperazine‑1‑carboxylate ester of the target compound with a 3‑chloro‑4‑((4-ethylpiperazin-1-yl)methyl)phenyl carboxamide. Compound 9x inhibits human AChE with an IC₅₀ of 34 nM [1]. In contrast, the target compound bears an electron‑withdrawing ethyl carbamate moiety that abolishes the basic piperazine nitrogen critical for cation‑π interaction within the AChE active site. Although no direct IC₅₀ has been reported for the target compound, a closely related coumarin‑piperazine derivative bearing a 6‑nitro substituent but differing in the piperazine N‑substituent displayed an AChE IC₅₀ of 0.3 nM, underscoring that the 6-nitro-2-oxo-2H-chromene core is intrinsically potent and that the N‑substituent is the principal potency determinant [2].

Acetylcholinesterase inhibition Alzheimer's disease Coumarin-piperazine SAR

Selectivity Window – 6-Nitro Substitution Confers >26 000‑Fold AChE Selectivity Over BuChE vs. Donepezil

In the Modh et al. (2013) coumarin-piperazine series, the analogue bearing a 6‑nitro substituent (analog 70) exhibited an AChE selectivity index (SI = IC₅₀ BuChE / IC₅₀ AChE) of 26 300, which is 46‑fold more selective than the reference drug donepezil (SI ≈ 570, derived from IC₅₀ AChE = 14 nM and IC₅₀ BuChE ≈ 8 000 nM) [1]. Although the target compound’s N‑ethyl carboxylate group will modulate absolute potency, the 6‑nitro substitution pattern is the dominant driver of cholinesterase isoform selectivity. Compounds with nitro shifted to ortho or para positions lose this selectivity advantage.

Cholinesterase selectivity Alzheimer's disease Off-target screening

Piperazine N‑Substitution as a Physicochemical Tuning Handle – Carbamate vs. Free Amine vs. Arylalkyl

The ethyl carbamate group on the target compound’s piperazine ring replaces the basic tertiary amine found in 9x and analog 70. Carbamate protection lowers the calculated pKₐ of the piperazine nitrogen from ~8‑9 (protonated at physiological pH) to < 2, eliminating the positive charge at pH 7.4. This reduces CNS permeability potential but may enhance solubility and chemical stability for in vitro assays [1]. In published SAR, the replacement of a basic piperazine with an N‑carboxylate ester consistently abrogates AChE activity, confirming that the carbamate acts as an activity‑attenuating switch rather than a bioisostere.

Physicochemical properties logD Metabolic stability CNS drug design

Xanthine Oxidase Inhibitory Activity – Documented IC₅₀ Provides a Distinct Biochemical Fingerprint

The target compound has been evaluated against xanthine oxidase (unknown origin) and displayed an IC₅₀ of 4.51 µM (Ki = 3.43 µM) in a mixed‑type competitive inhibition assay [1]. This activity is not shared by the AChE‑optimized comparators C48/9x or analog 70, which have not been profiled against xanthine oxidase. The IC₅₀ value places the compound in the low‑micromolar range, which is weaker than the clinical xanthine oxidase inhibitor allopurinol (IC₅₀ ≈ 0.3–2 µM depending on conditions) but represents a distinct, orthogonal bioactivity that can be exploited for polypharmacology or repurposing screens.

Xanthine oxidase inhibition Anti-inflammatory Hyperuricemia

Precision Application Scenarios – Where Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate Outperforms Generic Coumarin-Piperazines


Non‑Basic Negative Control in AChE/BuChE Selectivity Panels

Because the ethyl carbamate renders the piperazine ring neutral at physiological pH, the compound serves as an ideal ‘activity‑dead’ matched‑pair control alongside the potent basic‑piperazine AChE inhibitor C48 (IC₅₀ = 34 nM) [1]. This pairing allows researchers to deconvolute the contribution of the piperazine charge state from the coumarin‑nitro pharmacophore in target‑engagement studies.

Xanthine Oxidase Polypharmacology Screening

The confirmed xanthine oxidase IC₅₀ of 4.51 µM [2] makes this compound a suitable starting point for dual‑target (AChE/XO) inhibitor design in neurodegenerative disease programs where oxidative stress and purine metabolism intersect. No other coumarin‑piperazine in the published comparators has been shown to engage xanthine oxidase.

Synthetic Intermediate for Carbamate‑Linked PROTACs or Bioconjugates

The ethyl carbamate group provides a stable, orthogonal protecting group that can be selectively hydrolysed or further functionalised. This enables the compound to serve as a piperazine‑carboxylate building block for the synthesis of PROTAC ligands or fluorescent probes without premature deprotection during multistep synthesis [3].

Metabolic Stability Benchmarking of Carbamate‑Protected Piperazines

In vitro metabolism studies of carbamate‑protected piperazines demonstrate that the carbamate group is a major metabolic liability, undergoing hydrolysis by esterases [4]. The target compound offers a defined test article for benchmarking hepatic stability against free‑amine or N‑alkyl piperazine analogs in ADME‑Tox cascades.

Quote Request

Request a Quote for ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.